molecular formula C12H22FNO B1485565 (1R,2R)-2-fluoro-N-[(oxan-4-yl)methyl]cyclohexan-1-amine CAS No. 1849464-28-3

(1R,2R)-2-fluoro-N-[(oxan-4-yl)methyl]cyclohexan-1-amine

Cat. No.: B1485565
CAS No.: 1849464-28-3
M. Wt: 215.31 g/mol
InChI Key: YEPDHBLLWRWNOW-VXGBXAGGSA-N
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Description

(1R,2R)-2-fluoro-N-[(oxan-4-yl)methyl]cyclohexan-1-amine is a useful research compound. Its molecular formula is C12H22FNO and its molecular weight is 215.31 g/mol. The purity is usually 95%.
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Biological Activity

(1R,2R)-2-fluoro-N-[(oxan-4-yl)methyl]cyclohexan-1-amine is a chemical compound with the molecular formula C12_{12}H22_{22}FNO and a molecular weight of 217.31 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes involved in metabolic pathways. Preliminary studies suggest that it may influence fatty acid metabolism and has potential applications in managing metabolic disorders.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid synthesis. Inhibition of ACC can lead to reduced lipid accumulation and altered metabolic profiles, making it a candidate for treating obesity and related conditions.

Case Studies

  • In Vitro Studies :
    • In HepG2 cells, this compound demonstrated significant suppression of fatty acid synthesis when assessed using radiolabeled acetate incorporation assays. The effective concentration (EC50_{50}) was found to be less than 0.3 mg/kg in animal models .
  • Animal Models :
    • In a study involving rats on a high-fat diet, administration of this compound resulted in decreased body weight gain and reduced levels of triglycerides and cholesterol. The dosage ranged from 3 mg/kg to 30 mg/kg, showing dose-dependent effects on metabolic parameters .

Research Findings

Study TypeFindingsReference
In VitroSuppression of fatty acid synthesis in HepG2 cells
Animal StudyDecreased body weight and lipid levels in high-fat diet rats
Mechanistic StudyInhibition of ACC leading to altered lipid metabolism

Pharmacological Applications

Given its mechanism as an ACC inhibitor, this compound holds promise for therapeutic applications in:

  • Obesity Management : By modulating lipid metabolism.
  • Cardiovascular Health : Potentially reducing lipid-related risks.

Properties

IUPAC Name

(1R,2R)-2-fluoro-N-(oxan-4-ylmethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22FNO/c13-11-3-1-2-4-12(11)14-9-10-5-7-15-8-6-10/h10-12,14H,1-9H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPDHBLLWRWNOW-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2CCOCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NCC2CCOCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.